![molecular formula C18H28 B1505112 3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene CAS No. 29577-16-0](/img/structure/B1505112.png)
3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene
Overview
Description
3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene, also known as ETI-204, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of indene derivatives and has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene has been studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role in cancer treatment. Studies have shown that 3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene has anti-proliferative effects on cancer cells, particularly in breast cancer and leukemia. It has also been shown to induce apoptosis or programmed cell death in cancer cells. Additionally, 3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are involved in the development of these diseases.
Mechanism of Action
The exact mechanism of action of 3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes such as histone deacetylases (HDACs) and topoisomerases. HDACs are involved in the regulation of gene expression, and their inhibition has been shown to have anti-cancer effects. Topoisomerases are enzymes that are involved in DNA replication and repair, and their inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, it has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes. These effects suggest that 3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene may have potential therapeutic applications in a wide range of diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene is its relatively low toxicity compared to other anti-cancer drugs. It has also been shown to have good oral bioavailability, which makes it a promising candidate for drug development. However, its limited solubility in water can make it difficult to administer in certain formulations. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene. One area of focus is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another area of research is its potential use in treating other neurodegenerative diseases such as Huntington's disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, which will be important for its development as a therapeutic agent.
In conclusion, 3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in cancer and neurodegenerative diseases. Its mechanism of action and biochemical effects suggest that it may have a wide range of therapeutic applications. However, more research is needed to fully understand its potential and limitations.
properties
IUPAC Name |
3-(2,2-dimethylpropyl)-1,1,3,5-tetramethyl-2H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28/c1-13-8-9-14-15(10-13)18(7,11-16(2,3)4)12-17(14,5)6/h8-10H,11-12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNXLJLQLGUPNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC2(C)CC(C)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700729 | |
Record name | 3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene | |
CAS RN |
29577-16-0 | |
Record name | 3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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